6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine

Catalog No.
S1540034
CAS No.
10136-64-8
M.F
C10H8N4S
M. Wt
216.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine

CAS Number

10136-64-8

Product Name

6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine

IUPAC Name

6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine

Molecular Formula

C10H8N4S

Molecular Weight

216.26 g/mol

InChI

InChI=1S/C10H8N4S/c11-9-13-14-6-8(12-10(14)15-9)7-4-2-1-3-5-7/h1-6H,(H2,11,13)

InChI Key

URINLJMMDZLYSE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)N

6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine is an organic compound characterized by its unique imidazo-thiadiazole structure. This compound features a phenyl group attached to the imidazole ring, contributing to its potential biological activities. The imidazo[2,1-b][1,3,4]thiadiazole framework is notable for its diverse pharmacological properties, making it a subject of interest in medicinal chemistry.

The synthesis of 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine typically involves the reaction of 5-aryl-1,3,4-thiadiazol-2-amines with aldehydes under specific conditions. A key step includes the formation of an imine intermediate followed by a cycloaddition reaction with isocyanides to yield the desired product. Optimization of reaction conditions—such as temperature and time—can significantly affect yield and purity. For instance, increasing the temperature often enhances product formation while minimizing unreacted starting materials .

Research indicates that derivatives of 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine exhibit promising anticancer properties. Studies have shown that certain derivatives demonstrate antiproliferative activity against various cancer cell lines, including pancreatic ductal adenocarcinoma cells. The half-maximal inhibitory concentration values suggest significant efficacy in inhibiting cell growth and migration in vitro . Additionally, these compounds may interact with specific biological targets such as tyrosine kinases, enhancing their therapeutic potential.

Several methods exist for synthesizing 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine:

  • Condensation Reactions: The compound can be synthesized via condensation reactions between thiadiazole derivatives and phenyl-substituted amines.
  • Cycloaddition Reactions: Utilizing isocyanides in a cycloaddition process allows for the formation of the imidazo-thiadiazole structure.
  • Microwave-Assisted Synthesis: This method has been explored to enhance reaction efficiency and reduce synthesis time while achieving high yields .

The applications of 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine primarily lie in medicinal chemistry due to its anticancer properties. It serves as a scaffold for developing novel anticancer agents and has potential applications in treating other diseases due to its unique pharmacological profile. The compound's ability to inhibit specific cellular pathways makes it a candidate for further drug development.

Interaction studies have focused on evaluating how 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine and its derivatives bind to biological targets such as enzymes and receptors involved in cancer progression. Molecular docking studies have revealed binding affinities that suggest these compounds could effectively inhibit target proteins involved in tumor growth and metastasis. Such studies are crucial for understanding the mechanism of action and optimizing the design of new derivatives with enhanced activity .

Several compounds share structural similarities with 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine:

Compound NameStructural FeaturesBiological Activity
5-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazoleFluorine substitution on phenyl ringAnticancer activity against various cell lines
6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazoleChlorine substitution on phenyl ringSignificant anticancer activity against breast cancer cells
5-(Naphthalen-2-yl)imidazo[2,1-b][1,3,4]thiadiazoleNaphthalene substitutionPotential cytotoxic effects against leukemia cells

These compounds differ primarily in their substituents on the phenyl ring or other structural modifications that influence their biological activities and pharmacokinetic profiles. The presence of electron-withdrawing or electron-donating groups can significantly alter their reactivity and interaction with biological targets.

XLogP3

2.2

Wikipedia

6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine

Dates

Last modified: 08-15-2023

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